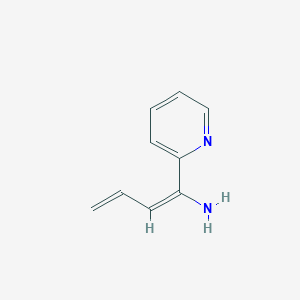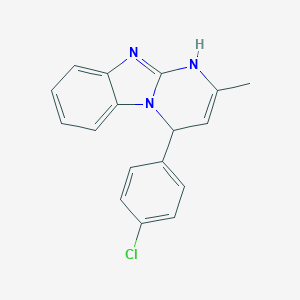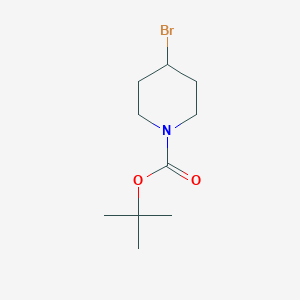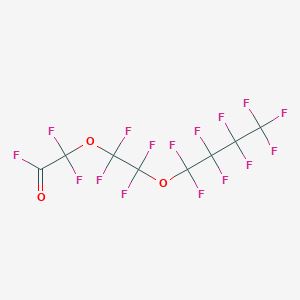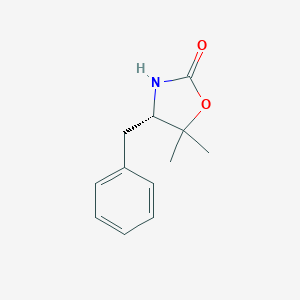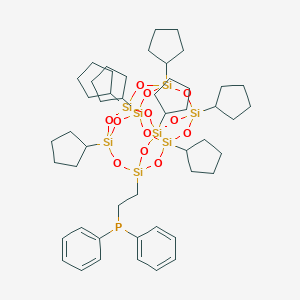
Diphenylphosphinoethyl-PSS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylphosphinoethyl-PSS (DPPE-PSS) is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a water-soluble polymer that contains phosphonic acid and sulfonic acid groups. DPPE-PSS has been widely used as a ligand for metal ions and a stabilizer for nanoparticles.
Mecanismo De Acción
Diphenylphosphinoethyl-PSS acts as a ligand for metal ions due to the presence of phosphonic acid and sulfonic acid groups. The metal ions form coordination bonds with the phosphonic acid and sulfonic acid groups, which leads to the formation of metal complexes. This compound also acts as a stabilizer for nanoparticles by forming a protective layer around the nanoparticles. This protective layer prevents the aggregation of nanoparticles and stabilizes them in solution.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible. This makes it a potential candidate for various biomedical applications, such as drug delivery and tissue engineering.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diphenylphosphinoethyl-PSS has several advantages for lab experiments. It is water-soluble, which makes it easy to handle and dissolve in aqueous solutions. It is also stable under various conditions, which makes it suitable for long-term storage. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other ligands and stabilizers. Additionally, its synthesis method involves the use of chlorosulfonic acid, which is a hazardous chemical.
Direcciones Futuras
Diphenylphosphinoethyl-PSS has several potential future directions. It can be further studied for its biomedical applications, such as drug delivery and tissue engineering. It can also be used as a stabilizer for various nanomaterials, such as quantum dots and carbon nanotubes. Additionally, this compound can be modified to improve its properties, such as its stability and selectivity for metal ions.
Métodos De Síntesis
The synthesis of Diphenylphosphinoethyl-PSS involves the reaction of diphenylphosphinoethylamine with chlorosulfonic acid in the presence of water. The reaction results in the formation of this compound, which is a water-soluble polymer. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
Diphenylphosphinoethyl-PSS has been extensively used in scientific research due to its unique properties. It has been used as a ligand for metal ions, which has enabled the synthesis of various metal complexes. This compound has also been used as a stabilizer for nanoparticles, which has led to the development of various nanomaterials. Additionally, this compound has been used as a surfactant in emulsion polymerization and as a dispersant for pigments and dyes.
Propiedades
Número CAS |
193404-80-7 |
|---|---|
Fórmula molecular |
C49H77O12PSi8 |
Peso molecular |
1113.8 g/mol |
Nombre IUPAC |
2-(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)ethyl-diphenylphosphane |
InChI |
InChI=1S/C49H77O12PSi8/c1-3-21-41(22-4-1)62(42-23-5-2-6-24-42)39-40-63-50-64(43-25-7-8-26-43)53-67(46-31-13-14-32-46)55-65(51-63,44-27-9-10-28-44)57-69(48-35-17-18-36-48)58-66(52-63,45-29-11-12-30-45)56-68(54-64,47-33-15-16-34-47)60-70(59-67,61-69)49-37-19-20-38-49/h1-6,21-24,43-49H,7-20,25-40H2 |
Clave InChI |
WMFHTIJCSNSMDO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CCP(C1=CC=CC=C1)C1=CC=CC=C1 |
SMILES canónico |
C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CCP(C1=CC=CC=C1)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



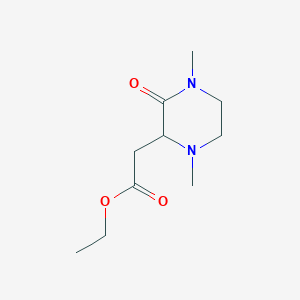
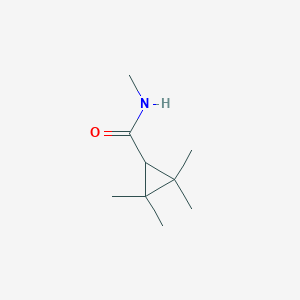
![Furo[2,3-C]pyridine, 4,5,6,7-tetrahydro-6-(trifluoroacetyl)-(9CI)](/img/structure/B60564.png)
